molecular formula C8H4ClNOS3 B2707498 (5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 470713-29-2

(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2707498
CAS RN: 470713-29-2
M. Wt: 261.76
InChI Key: CSUVQSLUHHQEMY-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(5-Chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one is a novel thiazole derivative that has been studied for its potential pharmacological applications. It has been synthesized for use in various scientific research applications, such as in vivo and in vitro studies, as well as for its biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Reactions

Research has delved into the chemistry of thiazole and thiadiazole derivatives, exploring their synthesis through various chemical reactions. For instance, the reaction of 5-hydrazono-1,2,3-thiadiazoles with phosphorus pentachloride in toluene or xylene leads to an anomalous Dimroth rearrangement, resulting in 5-benzylmercapto-1,2,3-triazole derivatives (Glukhareva et al., 2003). Such processes highlight the complex interactions and potential for creating novel compounds with unique properties.

Biological Evaluation

The synthesis and biological evaluation of novel compounds, particularly those with potential nematicidal and antibacterial activities, are a significant area of research. For example, methylene-bis-thiazolidinone derivatives have been synthesized and evaluated for their nematicidal and antibacterial activities, demonstrating the potential of these compounds in agricultural and pharmaceutical applications (Srinivas et al., 2008).

Photophysical Studies

The study of the molecular structure, vibrational spectra, and photochemistry of related mercapto compounds, such as 5-mercapto-1-methyltetrazole, has provided insights into their photophysical properties. These studies involve low-temperature matrix-isolation and solid-state infrared spectroscopy, along with DFT calculations and photochemical methods, offering a deeper understanding of the compound's behavior under various conditions (Gómez-Zavaglia et al., 2006).

Sensor Development

Another application area is the development of potentiometric sensors for the selective determination of ions. Novel Schiff bases derived from thiazole compounds have been synthesized and used in constructing ion-selective electrodes, demonstrating their usefulness in environmental and analytical chemistry (Bandi et al., 2013).

properties

IUPAC Name

(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVQSLUHHQEMY-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Cl)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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